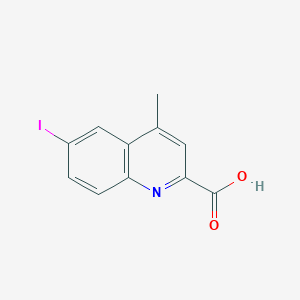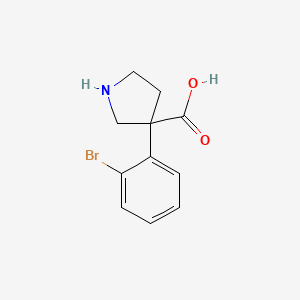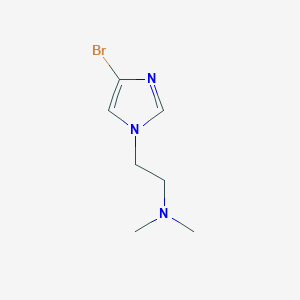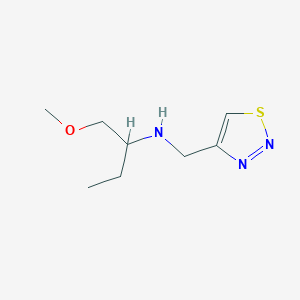
3-(4-Ethylphenyl)-3-fluoropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylphenyl)-3-fluoropyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and synthetic applications. The presence of a fluorine atom and an ethylphenyl group in this compound makes it particularly interesting for various chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylphenyl)-3-fluoropyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 3-fluoropyrrolidine.
Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with 3-fluoropyrrolidine in the presence of a suitable catalyst, such as a Lewis acid.
Cyclization: The intermediate product formed undergoes cyclization to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products:
Oxidation: Formation of 3-(4-Ethylphenyl)-3-oxopyrrolidine.
Reduction: Formation of 3-(4-Ethylphenyl)-3-aminopyrrolidine.
Substitution: Formation of 3-(4-Ethylphenyl)-3-substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-(4-Ethylphenyl)-3-fluoropyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Ethylphenyl)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
- 3-(4-Methylphenyl)-3-fluoropyrrolidine
- 3-(4-Ethylphenyl)-3-chloropyrrolidine
- 3-(4-Ethylphenyl)-3-bromopyrrolidine
Comparison:
- 3-(4-Methylphenyl)-3-fluoropyrrolidine: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic properties.
- 3-(4-Ethylphenyl)-3-chloropyrrolidine: Chlorine atom instead of fluorine, which affects the compound’s reactivity and interaction with biological targets.
- 3-(4-Ethylphenyl)-3-bromopyrrolidine: Bromine atom instead of fluorine, resulting in different chemical and physical properties.
3-(4-Ethylphenyl)-3-fluoropyrrolidine stands out due to the unique combination of the ethylphenyl and fluoropyrrolidine moieties, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
3-(4-ethylphenyl)-3-fluoropyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-2-10-3-5-11(6-4-10)12(13)7-8-14-9-12/h3-6,14H,2,7-9H2,1H3 |
Clé InChI |
BGPXMKFQNBAYEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CCNC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)





amine](/img/structure/B13241027.png)
![{6,8,8-Trimethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13241035.png)
![(Cyclopropylmethyl)[(1-ethylpyrrolidin-2-yl)methyl]amine](/img/structure/B13241054.png)

